molecular formula C15H12ClNO3 B6404876 6-CHLORO-2-[3-(N-METHYLAMINOCARBONYL)PHENYL]BENZOIC ACID CAS No. 1261980-24-8

6-CHLORO-2-[3-(N-METHYLAMINOCARBONYL)PHENYL]BENZOIC ACID

Cat. No.: B6404876
CAS No.: 1261980-24-8
M. Wt: 289.71 g/mol
InChI Key: ZDLWBOHGLNSWBV-UHFFFAOYSA-N
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Description

6-CHLORO-2-[3-(N-METHYLAMINOCARBONYL)PHENYL]BENZOIC ACID is a benzoic acid derivative featuring a chloro substituent at position 6 and a 3-(N-methylaminocarbonyl)phenyl group at position 2. This compound’s structure combines electron-withdrawing (chloro) and hydrogen-bonding (N-methylaminocarbonyl) functionalities, making it relevant for applications in medicinal chemistry and materials science. Its molecular formula is inferred as C₁₅H₁₁ClNO₃, with a molecular weight of 296.71 g/mol.

Properties

IUPAC Name

2-chloro-6-[3-(methylcarbamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-17-14(18)10-5-2-4-9(8-10)11-6-3-7-12(16)13(11)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLWBOHGLNSWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690660
Record name 3-Chloro-3'-(methylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261980-24-8
Record name 3-Chloro-3'-(methylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chlorobenzoic acid and 3-(N-methylaminocarbonyl)phenylboronic acid.

    Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 6-chlorobenzoic acid with the 3-(N-methylaminocarbonyl)phenylboronic acid. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an aqueous or organic solvent.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states or reduced forms.

    Hydrolysis: The amide bond in the N-methylaminocarbonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the chloro group.

    Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the compound.

    Hydrolysis: Products such as 6-chloro-2-[3-(aminocarbonyl)phenyl]benzoic acid and N-methylamine.

Scientific Research Applications

6-Chloro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule but differ in substituents, impacting their physicochemical and biological properties:

Compound A : 6-Benzoyl-3-chloro-2-nitrobenzoic acid (CAS 69727-12-4)
  • Formula : C₁₄H₉ClN₂O₅
  • Substituents :
    • Chloro at position 3.
    • Nitro at position 2.
    • Benzoyl (carbonyl-linked benzene) at position 4.
  • Key Differences: Nitro group introduces strong electron-withdrawing effects, increasing acidity compared to the target compound’s N-methylaminocarbonyl group. Benzoyl substituent enhances hydrophobicity, reducing aqueous solubility .
Compound B : 6-Nitro-3-(phenylacetamido)benzoic acid (CAS 52033-70-2)
  • Formula : C₁₅H₁₂N₂O₅
  • Substituents :
    • Nitro at position 5.
    • Phenylacetamido (amide-linked phenylacetyl) at position 3.
  • Key Differences: Phenylacetamido group provides hydrogen-bonding capacity but may reduce metabolic stability compared to the N-methylaminocarbonyl group.
Compound C : 2-[2-({[4-(DIAMINOMETHYL)PHENYL]AMINO}CARBONYL)-6-METHOXYPYRIDIN-3-YL]-5-{[(1-FORMYL-2,2-DIMETHYLPROPYL)AMINO]CARBONYL}BENZOIC ACID (PDB ligand)
  • Formula : C₂₈H₃₁N₅O₆
  • Substituents :
    • Methoxypyridine and formyl-propanamide side chains.
  • Key Differences :
    • Methoxy group is electron-donating, contrasting with chloro’s electron-withdrawing effect.
    • Larger molecular weight (533.58 g/mol) and complex substituents may hinder membrane permeability compared to the target compound .

Physicochemical Properties Comparison

Property Target Compound Compound A Compound B Compound C
Molecular Weight 296.71 g/mol 332.69 g/mol 324.27 g/mol 533.58 g/mol
Key Substituents Cl, N-methylaminocarbonyl Cl, NO₂, Benzoyl NO₂, Phenylacetamido Methoxypyridine, Formyl
Acidity (pKa)* ~2.8 (estimated) ~1.9 (nitro-enhanced) ~2.5 ~3.1 (methoxy-attenuated)
Solubility (H₂O) Moderate (polar groups) Low (benzoyl hydrophobicity) Low (nitro, phenylacetamido) Very Low (bulky substituents)
Bioavailability Moderate Low Moderate Low

*Acidity estimates based on substituent electronic effects.

Research Implications

  • Target Compound: The N-methylaminocarbonyl group balances polarity and metabolic stability, making it a candidate for drug intermediates. Chloro at position 6 may enhance binding in hydrophobic pockets .
  • Compound A : Nitro and benzoyl groups suggest utility in agrochemicals (e.g., herbicides) but pose toxicity risks .
  • Compound B : Phenylacetamido and nitro groups could serve as prodrug motifs but require structural optimization for stability .
  • Compound C : High molecular complexity limits therapeutic use but may have niche applications in enzyme inhibition .

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